molecular formula C23H22FNO5S B11409450 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409450
M. Wt: 443.5 g/mol
InChI Key: LPHAFGNMHGTHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-oxo group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the N-(4-fluorobenzyl) group: Nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Incorporation of the N-(1,1-dioxidotetrahydro-3-thiophenyl) group: This step may involve the reaction of thiophene derivatives with oxidizing agents to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and chromene moieties.

    Reduction: Reduction reactions may target the carbonyl group in the chromene ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chromene and thiophene moieties allows it to bind to active sites and modulate biological pathways. The fluorobenzyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(1,1-dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

The unique combination of functional groups in N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H22FNO5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22FNO5S/c1-14-9-15(2)22-19(26)11-21(30-20(22)10-14)23(27)25(18-7-8-31(28,29)13-18)12-16-3-5-17(24)6-4-16/h3-6,9-11,18H,7-8,12-13H2,1-2H3

InChI Key

LPHAFGNMHGTHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.